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Compound of Interest

Compound Name:
(3-Chloro-4-fluorophenyl)

(cyclopropyl)methanol

CAS No.: 1339855-16-1

Cat. No.: B2423142

Get Quote

Executive Summary
(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol (CAS: 1339855-16-1) is a high-value chiral

building block used in the synthesis of next-generation small molecule therapeutics. Its

structural uniqueness lies in the combination of a cyclopropyl group (providing metabolic

stability and rigid steric bulk) and a 3-chloro-4-fluorophenyl ring (optimizing lipophilicity and

blocking metabolic soft spots).

This scaffold is primarily utilized as a key intermediate in the development of GPR119 agonists

(diabetes), 11β-HSD1 inhibitors (metabolic syndrome), and Orexin receptor antagonists

(insomnia).

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9]
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Property Specification

IUPAC Name (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

CAS Number
1339855-16-1 (Racemic) / 898790-09-5 (Ketone

Precursor)

Molecular Formula C₁₀H₁₀ClFO

Molecular Weight 200.64 g/mol

Chirality

Contains one stereocenter (C-OH).[1][2]

Enantiopure forms (

or

) are typically required for potency.

LogP (Predicted) ~2.8 (Moderate Lipophilicity)

H-Bond Donors/Acceptors 1 / 1

Pharmacophore Significance
Cyclopropyl Moiety: Unlike an isopropyl or ethyl group, the cyclopropyl ring possesses

significant

character (Walsh orbitals). This allows for

-interaction with aromatic residues in receptor binding pockets while providing a rigid steric
barrier that prevents rotation, locking the drug into a bioactive conformation.

3-Cl, 4-F Substitution: The fluorine atom at the 4-position blocks para-oxidation by

Cytochrome P450 enzymes. The 3-chlorine atom modulates the acidity of the phenyl ring

and enhances hydrophobic interactions.

Synthetic Pathways[5][11][12]
The synthesis of this compound generally proceeds via the reduction of its ketone precursor,

(3-chloro-4-fluorophenyl)(cyclopropyl)methanone. For pharmaceutical applications,

enantioselective reduction is critical.
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Pathway A: Asymmetric Reduction (Preferred)
This route utilizes the Corey-Bakshi-Shibata (CBS) reduction to establish the chiral center with

high enantiomeric excess (

).

Precursor: (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone.

Reagent: Borane-THF complex (

).

Catalyst: (R)- or (S)-2-Methyl-CBS-oxazaborolidine.

Mechanism: The CBS catalyst activates the borane and coordinates the ketone, directing the

hydride attack from a specific face of the carbonyl.

Pathway B: Grignard Addition (Racemic)
Used for initial SAR screening where chirality is not yet optimized.

Reagents: 3-Chloro-4-fluorophenylmagnesium bromide + Cyclopropanecarboxaldehyde.

Outcome: Racemic alcohol, requiring chiral resolution (HPLC or enzymatic kinetic

resolution).

Visualization: Synthetic Workflow
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Caption: Figure 1. Stereoselective synthesis pathway from acid precursor to chiral alcohol.

Pharmaceutical Applications & Case Studies

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2423142/docs?utm_src=pdf-body-img#technical-guide-pharmaceutical-applications-of-3-chloro-4-fluorophenyl-cyclopropyl-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2423142?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


GPR119 Agonists (Metabolic Disorders)
GPR119 is a GPCR target for Type 2 Diabetes. Agonists often feature a carbamate linker

derived from a secondary alcohol.

Role of Scaffold: The (3-chloro-4-fluorophenyl)(cyclopropyl)methanol is converted to a

carbamate. The cyclopropyl group fits into a hydrophobic sub-pocket of the GPR119

receptor, while the halogenated phenyl ring engages in

-stacking interactions with aromatic residues (e.g., Phe/Trp) in the transmembrane domain.

Mechanism: The scaffold improves oral bioavailability compared to purely aliphatic analogs.

11β-HSD1 Inhibitors
Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 are developed for treating obesity and

metabolic syndrome.

Role of Scaffold: The alcohol is often etherified or linked to a piperidine/pyrrolidine core. The

3-Cl, 4-F substitution pattern is critical for selectivity against the Type 2 isozyme (11β-HSD2),

preventing side effects related to mineralocorticoid excess (hypertension).

Orexin Receptor Antagonists
Used for the treatment of insomnia (e.g., Suvorexant analogs).[1]

Role of Scaffold: The cyclopropyl-benzylic moiety serves as a "head group" that anchors the

molecule in the receptor's orthosteric site. The rigidity of the cyclopropyl group reduces the

entropic penalty of binding.

Experimental Protocol: Asymmetric Synthesis
Objective: Synthesis of (S)-(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol via CBS

Reduction.

Reagents:

(3-Chloro-4-fluorophenyl)(cyclopropyl)methanone (1.0 eq)[3]
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(R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1M in toluene)

Borane-dimethyl sulfide complex (BH₃·DMS) (0.6 eq)

Anhydrous THF (Solvent)

Step-by-Step Methodology:

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

).

Catalyst Loading: Add (R)-2-Methyl-CBS-oxazaborolidine solution to the flask. Dilute with

anhydrous THF.

Borane Addition: Cool the solution to -20°C. Slowly add BH₃·DMS via syringe pump over 15

minutes.

Substrate Addition: Dissolve the ketone (1.0 eq) in anhydrous THF. Add this solution

dropwise to the catalyst/borane mixture over 1 hour, maintaining temperature < -15°C.

Reaction: Stir at -20°C for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2).

Quench: Carefully add Methanol (MeOH) dropwise to quench excess borane (Caution:

Hydrogen evolution).

Workup: Warm to room temperature. Add 1N HCl and extract with Diethyl Ether (

). Wash organic layer with Brine, dry over

, and concentrate.

Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to

yield the chiral alcohol as a clear oil.

Validation:

HPLC: Chiralcel OD-H column, Hexane/IPA (95:5), Flow 1.0 mL/min.
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NMR: Confirm absence of carbonyl peak at ~190 ppm (

) and appearance of carbinol proton at ~4.0 ppm (

).

Safety & Stability
Hazards: The compound is an organohalogen. Standard precautions for handling potential

skin irritants and eye irritants apply (GHS H315, H319).[4]

Stability: The cyclopropyl carbinol moiety is sensitive to strong acids (can undergo ring-

opening rearrangement to homoallylic alcohols). Store in a cool, dry place under inert

atmosphere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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